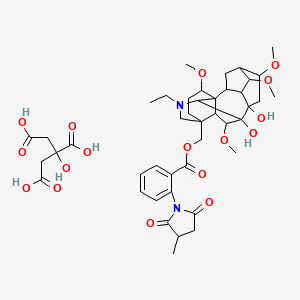

甲基乌头碱柠檬酸盐

描述

Synthesis Analysis

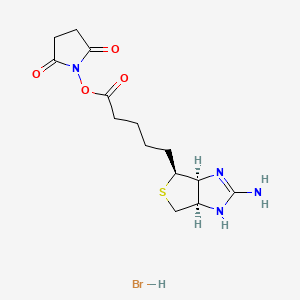

The synthesis of MLA and its analogues has been explored through various strategies to understand its complex molecular structure better and facilitate functional studies. For example, Barker et al. (2004) reported the synthesis of ABE tricyclic analogues using ring-closing metathesis to append a B ring to an AE azabicyclic fragment, illustrating a method to construct its intricate structure (Barker, Brimble, McLeod, & Savage, 2004). Similarly, Sparrow, Barker, and Brimble (2011) developed an enantioselective synthesis of tetracyclic MLA analogues, highlighting the importance of stereochemistry in the synthesis process (Sparrow, Barker, & Brimble, 2011).

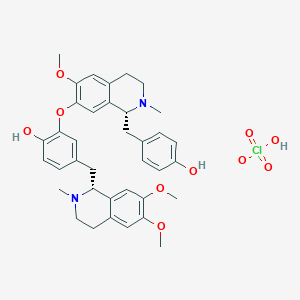

Molecular Structure Analysis

MLA's efficacy as a nicotinic receptor antagonist is partly attributed to its unique molecular structure. Structure modelling techniques have been applied to fit MLA into a nicotinic pharmacophore model, helping to explain its high affinity for neuronal versus muscle nicotinic receptors (Ward, Cockcroft, Lunt, Smillie, & Wonnacott, 1990).

Chemical Reactions and Properties

The chemical properties of MLA, including its interactions with nicotinic receptors, have been extensively studied. Alkondon, Pereira, Wonnacott, and Albuquerque (1992) demonstrated MLA's blockade of nicotinic currents in hippocampal neurons, providing insight into its mechanism of action and its potential as a competitive antagonist (Alkondon, Pereira, Wonnacott, & Albuquerque, 1992).

Physical Properties Analysis

The physical properties of MLA, such as binding affinity and inhibitory concentration, are crucial for its application in neuropharmacological research. The binding of [3H]methyllycaconitine to rat brain membranes has been characterized, demonstrating its high affinity and selectivity for alpha7-type neuronal nicotinic acetylcholine receptors (Davies, Hardick, Blagbrough, Potter, Wolstenholme, & Wonnacott, 1999).

Chemical Properties Analysis

MLA's role as a selective probe for neuronal alpha-bungarotoxin binding sites further underscores its chemical properties and its specificity for certain receptor subtypes over muscle nicotinic receptors, highlighting its utility as a structural and functional probe (Ward, Cockcroft, Lunt, Smillie, & Wonnacott, 1990).

科学研究应用

MLA 是一种有效且特异的受体拮抗剂,特别有效地对抗海马神经元中的乙酰胆碱诱导的电流。它展示了一种可能的竞争性作用方式,可用于表征神经烟碱受体的 α-神经毒素敏感亚类 (Alkondon 等人,1992).

它已被表征为 α7 型神经元烟碱乙酰胆碱受体 (nAChR) 的高度选择性配体。MLA 与大鼠脑膜结合具有高亲和力,显示出与 α 神经毒素敏感 nAChR 相互作用一致的烟碱药理学 (Davies 等人,1999).

MLA 及其类似物具有作为烟碱受体亚型特异性化合物的潜力,如在牛肾上腺 α3β4* 烟碱受体研究中所证明的 (Bryant 等人,2002).

它已被证明是同源 α 7 受体和异源 α 4 β 2 受体的强效拮抗剂,表明 α 7 野生型受体上存在五个假定的 MLA 结合位点模型 (Palma 等人,1996).

MLA 是神经元 α-神经毒素结合位点的选择性探针,对大鼠脑位点的亲和力高于对肌肉受体的亲和力,使其成为研究神经元蛋白的宝贵结构探针 (Ward 等人,1990).

体内研究表明,慢性尼古丁暴露会影响 MLA 的脑摄取,这是考虑尼古丁暴露个体药代动力学的关键因素 (Lockman 等人,2005).

MLA 已被探索作为癫痫及其相关合并症的调节剂,尽管其在这些情况下的作用需要进一步研究 (Sharma 等人,2020).

属性

IUPAC Name |

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBLZNJHDLEWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 23514480 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。